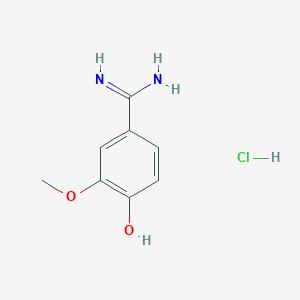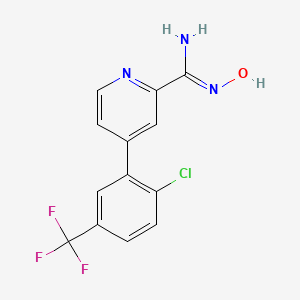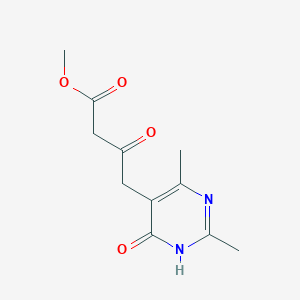
2-Chloro-7-fluoroquinoline-6-sulfonyl chloride
Übersicht
Beschreibung
“2-Chloro-7-fluoroquinoline-6-sulfonyl chloride” is a chemical compound with the CAS Number: 1118787-31-7 . Its molecular weight is 280.11 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-7-fluoro-6-quinolinesulfonyl chloride . The InChI code is 1S/C9H4Cl2FNO2S/c10-9-2-1-5-3-8 (16 (11,14)15)6 (12)4-7 (5)13-9/h1-4H .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties :
- Hamer et al. (2010) demonstrated the synthesis of 2-fluoroquinoline by treating chloro-compounds with potassium fluoride in dimethyl sulfone, highlighting a method to modify the chemical structure of related compounds (Hamer, Link, Jurjevich, & Vigo, 2010).
- Patel, Laha, & Moschitto (2022) reported the synthesis of quinoline silyloxymethylsulfones as intermediates to sulfonyl derivatives, indicating the role of similar compounds in the production of medicinal chemistry motifs (Patel, Laha, & Moschitto, 2022).
Catalysis and Reaction Studies :
- Liang et al. (2015) described copper-catalysed direct C-H bond sulfonylation of aminoquinolines using arylsulfonyl chlorides, showing the utility of similar compounds in facilitating specific chemical reactions (Liang et al., 2015).
- Qiao et al. (2015) developed a mild protocol for copper(I)-mediated sulfonylation of 8-aminoquinoline amides with sulfonyl chlorides, again illustrating the use of these compounds in specialized chemical syntheses (Qiao et al., 2015).
Structural Analysis and Material Science :
- Ohba et al. (2012) analyzed the crystal structure of derivatives of 4-fluoroisoquinoline-5-sulfonyl chloride, which is structurally related to 2-Chloro-7-fluoroquinoline-6-sulfonyl chloride. Their work contributes to understanding the steric effects and molecular conformations in similar compounds (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
Applications in Drug Synthesis and Modification :
- Kidwai, Sapra, & Bhushan (1999) discussed the fluorination of 2-chloro-3-formylquinolines, a process relevant to the modification of compounds like 2-Chloro-7-fluoroquinoline-6-sulfonyl chloride, for potential use in drug synthesis (Kidwai, Sapra, & Bhushan, 1999).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-7-fluoroquinoline-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FNO2S/c10-9-2-1-5-3-8(16(11,14)15)6(12)4-7(5)13-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJDEAYWUZDGSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=CC(=C(C=C21)S(=O)(=O)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-fluoroquinoline-6-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methylidene]-amino}benzoate](/img/structure/B1418247.png)


![3-[4-(2-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418252.png)

![3-[4-(4-Fluoro-3-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418254.png)
![N-(3-Methoxypropyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418256.png)
![N-(tert-Butyl)-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418257.png)



![1-(4-fluorobenzyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1418267.png)
![N-Cyclohexyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418269.png)
